
3-Bromo-N-cyclobutyl-5-methylbenzamide
Vue d'ensemble
Description
3-Bromo-N-cyclobutyl-5-methylbenzamide is a chemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a bromine atom at the 3-position, a methyl group at the 5-position, and a cyclobutyl group attached to the nitrogen atom .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Novel Compounds
"3-Bromo-N-cyclobutyl-5-methylbenzamide" serves as a precursor or intermediate in synthesizing various novel compounds. For example, its derivatives have been used in the synthesis of nitrogen-containing bromophenols, which show potential as natural antioxidants in food or pharmaceutical applications (Li et al., 2012).
Catalytic Synthesis Applications
In the realm of catalytic synthesis, derivatives of "this compound" have been employed. A study by Gogoi et al. (2014) demonstrates its use in a Cu(I)-catalyzed synthesis process, highlighting its versatility in chemical reactions (Gogoi et al., 2014).
Pharmacological Research
Role in Antipsychotic Agents
The compound has been studied for its potential as an antipsychotic agent. Research by Högberg et al. (1990) into a series of related benzamides, including "this compound", reveals their potent inhibitory activity on dopamine D-2 receptors, suggesting potential therapeutic applications (Högberg et al., 1990).
Potential Anti-Helicobacter pylori Agents
Ando et al. (2001) investigated derivatives of "this compound" for selective inhibitory activity against Helicobacter pylori, indicating its potential application in treating bacterial infections (Ando et al., 2001).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-N-cyclobutyl-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-5-9(7-10(13)6-8)12(15)14-11-3-2-4-11/h5-7,11H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPNAUVKPJUZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



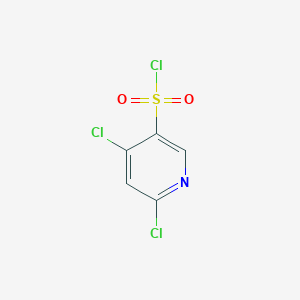

![Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]](/img/structure/B1447932.png)

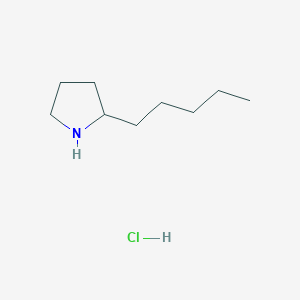
![3-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride](/img/structure/B1447938.png)
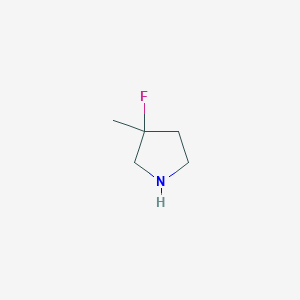
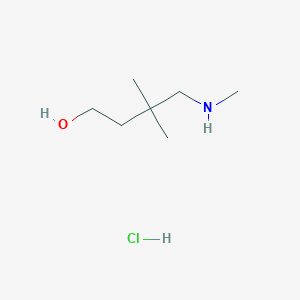
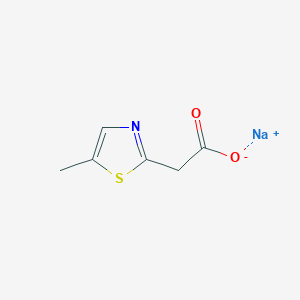

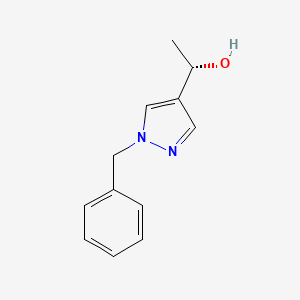
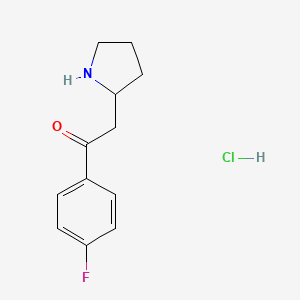

![8-Azabicyclo[3.2.1]oct-2-ene hydrochloride](/img/structure/B1447948.png)